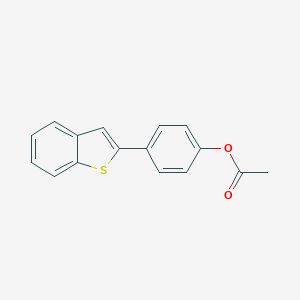

2-(4-Acetoxyphenyl)benzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

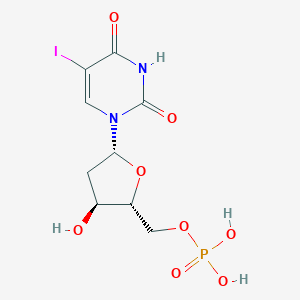

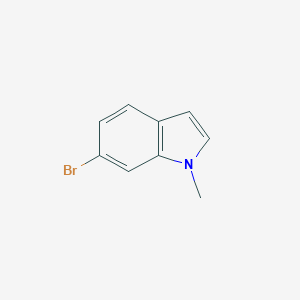

2-(4-Acetoxyphenyl)benzothiophene is a chemical compound with the molecular formula C16H12O2S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(4-Acetoxyphenyl)benzothiophene, has been a topic of interest in recent years . Various strategies have been developed, including heterocyclization of different substrates . Other methods involve the use of different catalysts and substrates for the synthesis of benzo[b]thiophene .Molecular Structure Analysis

The molecular structure of 2-(4-Acetoxyphenyl)benzothiophene consists of 16 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 268.330 Da and the monoisotopic mass is 268.055786 Da .Scientific Research Applications

Chemical Synthesis

“2-(4-Acetoxyphenyl)benzothiophene” is a type of benzothiophene, which are a promising class of organosulfur compounds . They can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This synthesis method has been used to create a wide range of 3-substituted benzothiophenes .

Pharmaceutical Sciences

Benzothiophenes, such as “2-(4-Acetoxyphenyl)benzothiophene”, have served in a broad range of research fields including pharmaceutical sciences . For example, multisubstituted benzothiophenes such as sertaconazole and raloxifene have been developed .

Materials Chemistry

In the field of materials chemistry, benzothiophenes have been used extensively . For instance, a compound named DNTT, which is a multisubstituted benzothiophene, has been utilized .

Organic Field-Effect Transistors (OFET) Devices

Benzothiophene is a champion molecule for high-mobility OFET devices . It has been utilized in these devices due to its advantageous features .

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Benzothiophene has also been utilized in DSSCs and OPVs as an alternative to fullerene (non-fullerene acceptor) . This is due to the advantageous features of benzothiophene .

Fluorescence Quantum Yield

The application of benzothiophene in fluorescence quantum yield has been demonstrated . For example, 2-(4-(tert-butyl)phenyl)benzothiophene 1,1-dioxide, which is a derivative of benzothiophene, exhibits a fluorescence quantum yield of up to 1 .

Cannabinoid Receptor Ligand

Another derivative of benzothiophene, (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone, can be used as a cannabinoid receptor ligand . This shows the potential of benzothiophene in the field of cannabinoid research .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(4-Acetoxyphenyl)benzothiophene is the VEGFR2 receptor . This receptor plays a crucial role in the process of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is critical in the growth and spread of cancer cells .

Mode of Action

The compound interacts with its target, the VEGFR2 receptor, by binding to its active site . This interaction can inhibit the function of the receptor, thereby affecting the process of angiogenesis .

Biochemical Pathways

Given its target, it is likely that it affects the vegf signaling pathway, which is involved in angiogenesis .

Result of Action

The compound has demonstrated antiproliferative activities against certain cancer cell lines, such as HT-29 and A549 . It has been observed to induce apoptosis and cell cycle arrest at the G0/G1 phase in HT-29 cells .

properties

IUPAC Name |

[4-(1-benzothiophen-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S/c1-11(17)18-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRGTVQDDWWSMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432314 |

Source

|

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetoxyphenyl)benzothiophene | |

CAS RN |

132932-62-8 |

Source

|

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)